molecular formula C18H19N3O5 B4774866 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methyl-3-nitrobenzamide

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methyl-3-nitrobenzamide

Cat. No. B4774866
M. Wt: 357.4 g/mol
InChI Key: DCGBNHAKSOYYPU-UHFFFAOYSA-N
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Description

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methyl-3-nitrobenzamide, commonly known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in cancer treatment. MNBA belongs to the class of benzamide derivatives and is known for its potent antitumor activity.

Mechanism of Action

The mechanism of action of MNBA is not fully understood. However, studies have shown that MNBA inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, apoptosis.
Biochemical and Physiological Effects
MNBA has been shown to exhibit potent antitumor activity in vitro and in vivo. In addition, MNBA has been shown to have low toxicity and good pharmacokinetic properties. Studies have also shown that MNBA can induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.

Advantages and Limitations for Lab Experiments

MNBA has several advantages for lab experiments. It exhibits potent antitumor activity against a wide range of cancer cell lines and has low toxicity. MNBA also has good pharmacokinetic properties, making it a promising candidate for further development. However, MNBA has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of MNBA. One direction is to further elucidate its mechanism of action and identify potential targets for cancer treatment. Another direction is to optimize the synthesis method of MNBA to improve its solubility and stability. Additionally, studies can be conducted to investigate the potential of MNBA in combination with other chemotherapeutic agents for the treatment of cancer.

Scientific Research Applications

MNBA has been extensively studied for its potential application in cancer treatment. Studies have shown that MNBA exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNBA has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, MNBA has been shown to have synergistic effects when used in combination with other chemotherapeutic agents.

properties

IUPAC Name

N-[2-(2-methoxyethylcarbamoyl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-12-13(7-5-9-16(12)21(24)25)18(23)20-15-8-4-3-6-14(15)17(22)19-10-11-26-2/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGBNHAKSOYYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

53.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-methyl-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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